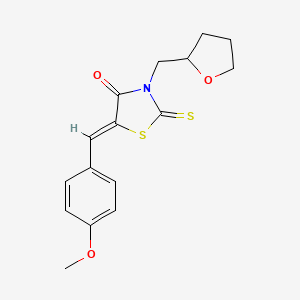![molecular formula C27H25N5O3S B11627413 (2Z)-6-methyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11627413.png)
(2Z)-6-methyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2Z)-6-メチル-2-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン は、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。その構造には、チアゾロ[3,2-b][1,2,4]トリアジンコアが含まれており、その生物活性と潜在的な治療用途が知られています。
準備方法
合成経路と反応条件
(2Z)-6-メチル-2-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン の合成は、通常、複数段階の有機合成を伴います。主なステップには、チアゾロ[3,2-b][1,2,4]トリアジンコアの形成、続いてピラゾリル基とフェニル基の導入が含まれます。反応条件は、多くの場合、中間体と最終生成物の安定性を確保するために、強塩基、高温、不活性雰囲気を使用します。
工業生産方法
この化合物の工業生産方法は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性が高くなります。これには、最終生成物の高純度を確保するために、連続フローリアクター、自動合成、高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
(2Z)-6-メチル-2-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン: は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応する酸化物の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
(2Z)-6-メチル-2-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン: は、いくつかの科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
Chemistry
In chemistry, (2Z)-6-METHYL-2-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, (2Z)-6-METHYL-2-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structural features allow for the creation of polymers and other materials with enhanced performance characteristics.
作用機序
(2Z)-6-メチル-2-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、細胞経路に関与する酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。
類似の化合物との比較
類似の化合物
酢酸エチル: 同様の官能基を持つ有機合成で使用されるより単純な化合物.
4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリド: ペプチド合成で使用されるトリアジンコアを持つ別の化合物.
独自性
(2Z)-6-メチル-2-({3-[4-(3-メチルブトキシ)フェニル]-1-フェニル-1H-ピラゾール-4-イル}メチリデン)-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン: は、複数の官能基と複素環を組み合わせた複雑な構造のためにユニークです
類似化合物との比較
Similar Compounds
- (2Z)-2-{[3-(4-ETHOXY-3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- (2Z)-2-(4-ETHOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- (2Z)-2-(4-ISOBUTOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
Uniqueness
What sets (2Z)-6-METHYL-2-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C27H25N5O3S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
(2Z)-6-methyl-2-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H25N5O3S/c1-17(2)13-14-35-22-11-9-19(10-12-22)24-20(16-31(30-24)21-7-5-4-6-8-21)15-23-26(34)32-27(36-23)28-25(33)18(3)29-32/h4-12,15-17H,13-14H2,1-3H3/b23-15- |
InChIキー |
WSCDLXMWURICGE-HAHDFKILSA-N |
異性体SMILES |
CC1=NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCCC(C)C)C5=CC=CC=C5)/SC2=NC1=O |
正規SMILES |
CC1=NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCCC(C)C)C5=CC=CC=C5)SC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11627334.png)
![3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11627339.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B11627341.png)
![3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627343.png)
![4,5-Dichloro-2-[(4-chlorophenyl)carbamoyl]benzoic acid](/img/structure/B11627346.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11627348.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627355.png)
![(6Z)-5-imino-3-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627356.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627361.png)
![N-{1-[(4-ethoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627385.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11627395.png)
![4-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11627404.png)
![N-benzyl-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11627417.png)
